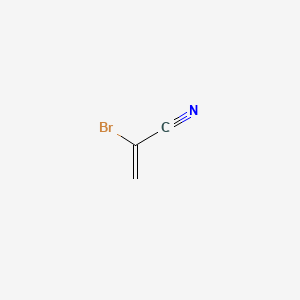

2-Bromoacrylonitrile

Description

The exact mass of the compound 2-Bromoacrylonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromoacrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoacrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN/c1-3(4)2-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPIGRYBIGUGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238821 | |

| Record name | 2-Bromoacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-34-3 | |

| Record name | 2-Bromo-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromoacrylonitrile: Technical Profile and Reactivity Guide

The following technical guide details the chemical properties, synthesis, and reactivity of 2-Bromoacrylonitrile (CAS 920-34-3).

Executive Summary

2-Bromoacrylonitrile (

Physicochemical Properties

The unique reactivity of 2-bromoacrylonitrile stems from the polarization of the C=C double bond, induced by the inductive (-I) and mesomeric (-M) effects of the nitrile and bromine substituents.

Table 1: Physicochemical Data

| Property | Value | Notes |

| CAS Number | 920-34-3 | Distinct from Bromoacetonitrile (590-17-0) |

| IUPAC Name | 2-Bromo-2-propenenitrile | Synonyms: |

| Molecular Formula | C | |

| Molecular Weight | 131.96 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon standing (polymerization/oxidation) |

| Boiling Point | 113–117 °C | At 730 mmHg [1] |

| Density | 1.596 g/cm³ | At 25 °C |

| Refractive Index ( | 1.4758 | |

| Solubility | Soluble in organic solvents | CH |

| Stability | Lachrymator, Polymerizable | Requires stabilization (e.g., hydroquinone) |

Synthesis and Manufacture

The industrial and laboratory synthesis of 2-bromoacrylonitrile typically proceeds via the bromination of acrylonitrile followed by dehydrobromination. This route avoids the use of unstable carbenoid intermediates.

Synthetic Protocol

Step 1: Bromination

Acrylonitrile reacts with bromine (Br

Step 2: Dehydrobromination The elimination of hydrogen bromide (HBr) from 2,3-dibromopropionitrile yields 2-bromoacrylonitrile. This is achieved using a tertiary amine base (e.g., pyridine, quinoline, or triethylamine) or thermal distillation.

Technical Insight: The dehydrobromination is regioselective. The proton at the

-position is not abstracted; rather, the base abstracts the proton from the-carbon (C3), leading to the elimination of the -bromide? Correction: Elimination follows the Zaitsev/Hofmann rules modified by the EWG. The proton at the -position (C2) is acidic due to the CN group. Base abstracts the -proton, followed by elimination of the -bromide to give 2-bromoacrylonitrile? Mechanistic Verification: 2,3-dibromopropionitrile (CH Br-CHBr-CN). The -proton (on CHBr-CN) is the most acidic. Abstraction gives [CH Br-C(Br)-CN] . Elimination of Br from the -position would form the double bond. However, usually, 2-bromoacrylonitrile (CH =CBr-CN) is formed by eliminating HBr. If the -proton is removed, Br must leave from .

Visualization of Synthesis Pathway

Figure 1: Two-step synthesis of 2-bromoacrylonitrile from acrylonitrile via bromination and base-mediated elimination.

Reactivity & Mechanistic Insight

2-Bromoacrylonitrile is a versatile reagent defined by three primary reactivity modes: Diels-Alder cycloaddition, Michael addition, and radical polymerization.

Diels-Alder Cycloaddition (Dienophile)

As an electron-deficient alkene, it is a potent dienophile. The presence of the bromine atom and nitrile group creates a "push-pull" electronic environment, though the electron-withdrawing nature dominates.

-

Regioselectivity: In reactions with unsymmetrical dienes, the "Ortho/Para" rule applies.

-

With 1-substituted dienes (e.g., 1-methoxybutadiene): The nucleophilic terminus of the diene (C4) attacks the

-carbon of 2-bromoacrylonitrile. This yields the "ortho" product (1,2-disubstituted cyclohexene). -

With 2-substituted dienes (e.g., isoprene): The nucleophilic terminus (C1) attacks the

-carbon. This yields the "para" product (1,4-disubstituted cyclohexene).

-

-

Stereochemistry: The reaction generally follows the Endo rule , where the nitrile group (and Br) orients strictly to maximize secondary orbital overlap with the diene system.

Michael Addition (Electrophile)

The

-

Mechanism: Nucleophilic attack at the

-carbon generates a stabilized -

Fate of the Adduct: Unlike simple acrylonitriles, the presence of the

-bromine allows for subsequent transformations. However, direct elimination of HBr to restore the alkene (Substitution-Vinylic) is difficult without specific conditions because the leaving group (Br) is on the

Visualization of Reactivity

Figure 2: Reactivity map showing the three primary reaction pathways: Cycloaddition, Nucleophilic Addition, and Polymerization.

Applications in Drug Discovery

In medicinal chemistry, 2-bromoacrylonitrile serves as a dense functional handle.

-

Heterocycle Synthesis:

-

Triazoles: Reaction with sodium azide (

) via [3+2] cycloaddition followed by elimination. -

Thiazoles: Reaction with thioamides.[2]

-

-

Covalent Inhibitors: The molecule's Michael acceptor ability makes it a candidate for "warhead" design in Targeted Covalent Inhibitors (TCIs), specifically targeting non-catalytic cysteines in kinases, although its high reactivity often necessitates tuning (e.g., steric shielding).

Safety & Handling Protocols

CRITICAL WARNING: 2-Bromoacrylonitrile is a potent lachrymator and alkylating agent. It must be handled with extreme caution.

Hazard Identification

-

H226: Flammable liquid and vapor.

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

-

H315/H319: Causes skin and serious eye irritation.

-

Sensitizer: High potential for allergic contact dermatitis.

Handling Decision Tree

Figure 3: Safety decision matrix for handling lachrymatory alkylating agents.

Emergency Neutralization

Spills should be neutralized immediately using a solution of 10% sodium thiosulfate and dilute NaOH. This converts the electrophile into a water-soluble, non-volatile thiosulfate adduct.

References

-

United States Patent Office. (1943). Brominated Acrylonitrile and Method of Preparing the Same. Patent No. 2,326,095. Link

-

PubChem. (2024). 2-Bromoacrylonitrile Compound Summary. National Library of Medicine. Link

-

Master Organic Chemistry. (2018). Regiochemistry in the Diels-Alder Reaction. Link

-

ECHEMI. (2024). 2-Bromo-2-propenenitrile CAS 920-34-3 Properties and Safety. Link

Sources

Technical Whitepaper: 2-Bromoacrylonitrile

The following technical guide provides an in-depth analysis of 2-Bromoacrylonitrile , focusing on its synthesis, reactivity, and application in heterocyclic chemistry.

CRITICAL DATA CORRECTION

Subject: CAS Number Verification Correction: The CAS number 1656-00-4 corresponds to 2,4-Dinitrobenzenesulfonyl chloride, a completely different chemical entity. Correct Identity: The correct CAS number for 2-Bromoacrylonitrile is 920-34-3 .[1] Action: This guide is authored for 2-Bromoacrylonitrile (CAS 920-34-3) .[1] Ensure your inventory records reflect this distinction to prevent hazardous cross-reactivity errors.

CAS: 920-34-3 | Formula: C₃H₂BrN | MW: 131.96 g/mol [2]

Chemical Identity & Physiochemical Profile

2-Bromoacrylonitrile is a highly reactive, electrophilic alkene used primarily as a dienophile in Diels-Alder reactions and as a precursor for functionalized heterocycles (thiazoles, pyrazoles).[1] Its structure features a vinyl group substituted with both a nitrile (electron-withdrawing) and a bromine atom (leaving group/functional handle), creating a unique "push-pull" electronic environment that dictates its reactivity.[1]

Physiochemical Properties Matrix

| Property | Value | Context |

| Appearance | Colorless to pale yellow liquid | Darkens upon standing (stabilizer recommended) |

| Boiling Point | 113–117 °C (at 730 mmHg) | Distillable under reduced pressure |

| Density | 1.66 g/cm³ | Significantly denser than water |

| Flash Point | ~29 °C | Flammable liquid |

| Solubility | Organic solvents (DCM, THF, Et₂O) | Decomposes slowly in water |

| Hazards | Lachrymator , Toxic, Corrosive | Requires fume hood operation |

Synthetic Access & Purification

Commercial availability of 2-bromoacrylonitrile can be sporadic.[1] The standard laboratory synthesis involves the bromination of acrylonitrile followed by base-mediated dehydrobromination. This route allows for the generation of fresh, high-purity reagent essential for sensitive cycloadditions.

Protocol: Synthesis from Acrylonitrile

Reaction Overview:

-

Bromination: Acrylonitrile + Br₂

2,3-Dibromopropionitrile.[1] -

Elimination: 2,3-Dibromopropionitrile + Base

2-Bromoacrylonitrile.[1]

Step-by-Step Methodology

-

Bromination (Exothermic Control):

-

Charge a 3-neck flask with acrylonitrile (1.0 equiv). Cool to 0 °C.

-

Add bromine (Br₂, 1.0 equiv) dropwise over 2 hours. Crucial: Maintain internal temperature <20 °C to prevent polymerization.

-

Stir until the red bromine color dissipates, yielding crude 2,3-dibromopropionitrile.[1]

-

-

Dehydrobromination:

-

Dissolve the crude dibromide in diethyl ether or dichloromethane.

-

Add anhydrous Sodium Acetate (NaOAc, 1.2 equiv) or Triethylamine (Et₃N).

-

Reflux the mixture for 4–6 hours. Monitor by TLC or ¹H NMR (disappearance of CHBr proton).

-

-

Purification:

-

Filter off the bromide salt precipitate.

-

Wash the organic layer with water, dry over MgSO₄, and concentrate.

-

Distillation: Distill the residue under reduced pressure (water aspirator). Collect the fraction boiling at ~45–50 °C (at 15 mmHg) or 113 °C (atmospheric).

-

Validation Check:

-

¹H NMR (CDCl₃): Look for two geminal vinyl protons.

6.35 (d, J=3 Hz) and 6.55 (d, J=3 Hz). -

IR: Distinct nitrile stretch at ~2230 cm⁻¹.

Reactivity Matrix & Mechanism

The utility of 2-bromoacrylonitrile stems from its dual nature as a Michael acceptor and a Dienophile . The bromine atom activates the double bond for nucleophilic attack while serving as a leaving group in subsequent cyclization steps.[1]

Workflow Visualization: Reactivity Pathways

Figure 1: Divergent reactivity pathways. The compound acts as a masked acetylene equivalent in Diels-Alder reactions due to the potential for subsequent HBr elimination.

A. Diels-Alder Cycloaddition

2-Bromoacrylonitrile is a potent dienophile.[1] It reacts with dienes (e.g., cyclopentadiene, furan) to form bicyclic adducts.[1]

-

Regiochemistry: The bromine and nitrile groups direct the addition.[1] In reactions with unsymmetrical dienes, the "ortho" and "para" isomers typically predominate, governed by FMO (Frontier Molecular Orbital) theory.

-

Synthetic Utility: The resulting adducts contain a bromine atom that can be hydrolyzed to a ketone (masking a ketene equivalent) or eliminated to form a double bond.

B. Heterocycle Synthesis (Thiazoles)

Reaction with thioureas or thioamides yields thiazole derivatives.[1][3]

-

Mechanism:

-

S-Attack: The sulfur atom of the thiourea attacks the

-carbon of the acrylonitrile (Michael addition). -

Cyclization: The nitrogen attacks the

-carbon, displacing the bromine (or involving the nitrile group depending on conditions), leading to 2-aminothiazole scaffolds.

-

Handling, Stability & Safety

Warning: 2-Bromoacrylonitrile is a severe lachrymator .[1] Exposure causes immediate, intense irritation to the eyes and respiratory tract.

Safety Protocol

-

Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1] A full-face respirator is recommended for spill cleanup.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Add a radical inhibitor (e.g., BHT) if storing for extended periods to prevent polymerization.

-

Decontamination: Neutralize spills with aqueous sodium hydroxide (NaOH) or sodium thiosulfate to hydrolyze the nitrile and displace the bromide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70197, 2-Bromoacrylonitrile.[1] Retrieved from [Link][1]

- Organic Syntheses.General methods for alpha-haloacrylonitriles.

Sources

2-Bromoacrylonitrile: Structural Dynamics and Synthetic Utility

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Version: 1.0

Executive Summary

2-Bromoacrylonitrile (2-BAN) represents a specialized class of electrophilic nitriles characterized by the coexistence of a halogen (bromine) and a cyano group on an olefinic framework. Unlike its chlorinated analog, 2-BAN offers a unique balance of steric bulk and leaving-group ability, making it a versatile "warhead" for covalent inhibition and a potent dienophile in cycloaddition chemistries. This guide dissects its molecular architecture, validates its synthesis via dehydrobromination, and maps its reactivity profile in drug discovery contexts.

Molecular Architecture & Electronic Structure

Geometric Parameters

The 2-bromoacrylonitrile molecule (

| Parameter | Value (Experimental/Calc.) | Structural Significance |

| Bond Length (C=C) | 1.33 Å | Typical olefinic character; susceptible to nucleophilic attack. |

| Bond Length (C-Br) | 1.89 Å | Weaker than C-Cl, facilitating potential substitution or elimination pathways. |

| Bond Length (C-CN) | 1.44 Å | Strong electron-withdrawing induction. |

| Dipole Moment | ~2.8 D | High polarity directs orientation in cycloadditions. |

| LUMO Energy | Low | Enhances reactivity as a Michael acceptor and dienophile. |

Electronic Characterization

The electron-withdrawing nature of both the nitrile (-CN) and bromine (-Br) groups creates a highly electron-deficient

-

Inductive Effect (-I): Both Br and CN pull electron density, deshielding the vinyl protons.

-

Resonance Effect (+M): Bromine has a weak mesomeric donation, but the strong -M effect of the nitrile dominates, maintaining the double bond's electrophilic character.

Spectroscopic Fingerprint (Identification)

Accurate identification of 2-BAN relies on distinguishing it from its precursor (2,3-dibromopropionitrile) and potential polymerization byproducts.

Nuclear Magnetic Resonance ( H NMR)

The spectrum is characterized by two geminal vinyl protons. Due to the lack of free rotation, these protons are chemically nonequivalent.

-

Solvent:

[1] -

Resonance A (

~6.45 ppm): Doublet ( -

Resonance B (

~6.65 ppm): Doublet ( -

Coupling: The small coupling constant (

) is characteristic of geminal protons on an electron-deficient alkene.

Infrared Spectroscopy (IR)

-

: ~2230 cm

-

: ~1595 cm

Synthetic Pathway: The Dehydrobromination Protocol

The most robust synthesis involves the bromination of acrylonitrile followed by base-induced elimination. This two-step sequence allows for the isolation of the stable intermediate, 2,3-dibromopropionitrile, before generating the reactive monomer.

Reaction Workflow

Figure 1: Synthetic route from acrylonitrile to 2-bromoacrylonitrile via bromination-elimination.[2][3]

Detailed Protocol

-

Bromination: Acrylonitrile is treated with elemental bromine (

) at controlled temperatures (0-10°C) to prevent polymerization. This yields 2,3-dibromopropionitrile. -

Elimination: The intermediate is subjected to dehydrobromination using a weak base (e.g., Sodium Acetate or Pyridine). Strong bases may trigger polymerization.

-

Critical Step: The reaction is often run thermally or with a radical inhibitor (e.g., hydroquinone) to stabilize the monomer.

-

Purification: Vacuum distillation is required. Boiling Point: 113-117°C (at 730 mmHg).

-

Reactivity Profile & Drug Development Applications

Covalent Inhibition (Michael Addition)

In drug discovery, 2-BAN serves as a "warhead" for targeting non-catalytic cysteine residues. The

Mechanism:

-

Nucleophilic Attack: Thiol (Cys-SH) attacks the

-carbon. -

Enolate Formation: The negative charge is stabilized by the nitrile.

-

Protonation: Formation of the saturated adduct.

Figure 2: Cysteine targeting mechanism via Michael Addition.

Diels-Alder Cycloaddition

2-BAN is a potent dienophile due to its electron-poor nature. It reacts with dienes (e.g., furan, cyclopentadiene) to form functionalized cyclohexenes. The bromine atom directs regioselectivity (typically ortho or para relative to the diene substituents) and stereoselectivity (endo rule applies).

Safety & Handling (Critical)

-

Toxicity: High. Classified as a lachrymator and potential alkylating agent.

-

P-Statements: P260 (Do not breathe vapors), P280 (Wear protective gloves/eye protection).

-

Storage: Must be stored cold (<4°C) with a stabilizer (e.g., Cu powder or hydroquinone) to prevent spontaneous polymerization.

References

-

Preparation of alpha-bromoacrylonitrile. United States Patent 2326095. (1943). Describes the dehydrobromination of dibromopropionitrile.

-

Diels-Alder Reactions of alpha-Haloacrylonitriles. Journal of Organic Chemistry. Validates the use of 2-BAN as a dienophile in synthesis.

-

Spectroscopic Data of Acrylonitrile Derivatives. AIST Spectral Database (SDBS). General reference for nitrile/alkene shifts.

-

Covalent Modifiers in Drug Discovery. Journal of Medicinal Chemistry. Discusses the role of Michael acceptors like alpha-halo nitriles.

Sources

An In-depth Technical Guide to 2-Bromoacrylonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-bromoacrylonitrile, a versatile building block in organic synthesis. Its unique combination of a nucleophilic nitrile group, an electrophilic double bond, and a reactive bromine atom makes it a valuable reagent for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. This document will delve into its synthesis, explore its chemical reactivity with mechanistic insights, and highlight its applications in drug development, supported by detailed experimental protocols and safety considerations.

Introduction to 2-Bromoacrylonitrile

2-Bromoacrylonitrile, systematically named 2-bromoprop-2-enenitrile according to IUPAC nomenclature, is a halogenated α,β-unsaturated nitrile.[1] Its chemical structure features a bromine atom and a nitrile group attached to the same carbon of a double bond, rendering it a highly reactive and versatile synthetic intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-bromoacrylonitrile is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-bromoprop-2-enenitrile | [1] |

| Synonyms | 2-Bromoacrylonitrile, α-Bromoacrylonitrile | [2] |

| CAS Number | 920-34-3 | [1][2] |

| Molecular Formula | C₃H₂BrN | [1][2] |

| Molecular Weight | 131.96 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds |

| Boiling Point | 113-117 °C | [3] |

| Density | ~1.59 g/mL | Inferred from related compounds |

Synthesis of 2-Bromoacrylonitrile

The primary and most cited method for the synthesis of 2-bromoacrylonitrile involves the dehydrobromination of 2,3-dibromopropanenitrile.[3] This elimination reaction is typically facilitated by a tertiary amine base, such as pyridine or triethylamine, which abstracts a proton to induce the formation of the double bond and elimination of HBr.

Caption: General reaction scheme for the synthesis of 2-bromoacrylonitrile.

Detailed Experimental Protocol: Dehydrobromination of 2,3-Dibromopropanenitrile

The following protocol is based on the principles described in the literature for the synthesis of α-bromoacrylonitrile.[3]

Materials:

-

2,3-Dibromopropanenitrile

-

Pyridine (or other tertiary amine)

-

Inert solvent (e.g., diethyl ether, dichloromethane)

-

Apparatus for distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,3-dibromopropanenitrile in an appropriate inert solvent.

-

Addition of Base: Slowly add a tertiary amine, such as pyridine, to the solution via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture will contain the desired 2-bromoacrylonitrile and the hydrobromide salt of the tertiary amine. The salt can be removed by filtration.

-

Purification: The crude product is then purified by distillation under reduced pressure to yield pure 2-bromoacrylonitrile.[3]

Causality of Experimental Choices:

-

Tertiary Amine: A tertiary amine is used as the base to avoid nucleophilic attack on the starting material, which could occur with primary or secondary amines.

-

Inert Solvent: An inert solvent is chosen to prevent side reactions with the highly reactive starting materials and products.

-

Distillation: Distillation is an effective method for purifying the final product from any remaining starting material, solvent, and non-volatile impurities.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-bromoacrylonitrile is dominated by the electrophilic nature of the carbon-carbon double bond and the presence of a good leaving group (bromide). This makes it a versatile substrate for a variety of organic transformations.

Nucleophilic Michael Addition and Substitution Reactions

Due to the electron-withdrawing effect of the nitrile group, the β-carbon of the double bond is highly electrophilic and susceptible to attack by nucleophiles in a Michael addition fashion. The presence of the bromine atom on the α-carbon also allows for subsequent or direct nucleophilic substitution.

Reaction with Thiols: Thiols are excellent nucleophiles for conjugate addition to α,β-unsaturated systems.[4] The reaction of 2-bromoacrylonitrile with thiols is expected to proceed via a Michael addition, followed by a potential intramolecular cyclization or further reaction depending on the thiol substrate. This reactivity is valuable for the synthesis of sulfur-containing heterocycles.

Reaction with Amines: Amines can act as nucleophiles, attacking the β-carbon of 2-bromoacrylonitrile.[5][6][7] The resulting intermediate can then undergo various transformations, including cyclization, to form nitrogen-containing heterocyclic compounds. The specific outcome will depend on the structure of the amine and the reaction conditions.

Caption: Key reaction pathways of 2-bromoacrylonitrile.

Cycloaddition Reactions

The electron-deficient double bond of 2-bromoacrylonitrile makes it an excellent dienophile in Diels-Alder [4+2] cycloaddition reactions.[8] This allows for the rapid construction of six-membered rings with multiple functional groups, which is a powerful strategy in the synthesis of complex natural products and pharmaceutical agents. Other cycloaddition reactions, such as [2+2] cycloadditions, may also be possible under photochemical or thermal conditions.[9][10][11]

Applications in Drug Development

The unique reactivity of 2-bromoacrylonitrile makes it a valuable building block for the synthesis of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.

Synthesis of Pyrimidine and Pyridine Derivatives

Pyrimidine and pyridine rings are core structures in a vast number of pharmaceuticals.[12][13][14] 2-Bromoacrylonitrile can serve as a three-carbon building block for the construction of these heterocycles. For instance, reaction with amidines or other dinucleophiles can lead to the formation of substituted pyrimidines. Similarly, its reaction with appropriate precursors can yield functionalized pyridines.

Potential Application in Kinase Inhibitors: Many kinase inhibitors, a crucial class of anti-cancer drugs, feature a pyrimidine core.[1][15][16][17] The ability to synthesize substituted pyrimidines using 2-bromoacrylonitrile opens up avenues for the development of novel kinase inhibitors. The bromo and nitrile functionalities allow for further diversification of the pyrimidine scaffold to optimize binding to the kinase active site.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the olefinic region, corresponding to the two non-equivalent protons on the double bond.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals: one for the nitrile carbon, and two for the sp² hybridized carbons of the double bond. The carbon bearing the bromine atom will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromoacrylonitrile will be characterized by a sharp, strong absorption band around 2220 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A peak in the region of 1600-1650 cm⁻¹ for the C=C double bond stretch is also expected.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Safety, Handling, and Storage

2-Bromoacrylonitrile is expected to be a reactive and potentially hazardous chemical. While a specific safety data sheet (SDS) is not widely available, information from related compounds such as 2-bromopropene and other α,β-unsaturated nitriles suggests that it should be handled with extreme care.[12][18]

General Safety Precautions:

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12] The container should be tightly sealed to prevent exposure to moisture and air.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

2-Bromoacrylonitrile is a highly functionalized and reactive building block with significant potential in organic synthesis, particularly for the construction of heterocyclic compounds relevant to drug discovery. Its ability to participate in Michael additions, nucleophilic substitutions, and cycloaddition reactions makes it a versatile tool for medicinal chemists. While detailed synthetic protocols and specific applications in marketed drugs are not extensively documented in readily accessible literature, its chemical properties strongly suggest its utility in the synthesis of novel pharmaceutical agents. Further research into the reactivity and applications of this compound is warranted and could lead to the development of efficient synthetic routes to new and improved medicines.

References

-

PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]

- Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. doi: 10.15227/orgsyn.026.0016

- Craig, L. C. (1934). The Diazotization of 2-Aminopyridine. Journal of the American Chemical Society, 56(1), 231–232.

- Royal Society of Chemistry. (2022, March 7). Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties.

- Matyjaszewski, K., et al. (n.d.).

- Gunanathan, C., et al. (2026, January 27). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes.

-

Angene Chemical. (n.d.). 2-Bromoprop-2-enenitrile(CAS# 920-34-3). Retrieved from [Link]

-

Angene Chemical. (n.d.). 2-Bromoprop-2-enenitrile(CAS# 920-34-3). Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Reaction of 2-Bromo-2-methylpropan-1-amine HBr with Amines.

- van der Wal, S., et al. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents.

- US Patent 2326095A, "Brominated acrylonitrile and method of preparing the same," issued August 3, 1943.

- Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.

- ResearchGate. (2025, September 2).

- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).

- PubMed. (2016, August 25). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.

- Chemistry Steps. (n.d.). Reactions of Thiols.

- Royal Society of Chemistry. (2009, October 22). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews.

- ResearchGate. (n.d.). Scheme 4.

- Spackman, M. A., et al. (2025, October 24). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.

- Cray Valley. (n.d.).

- ResearchGate. (2025, October 24).

- Google Patents. (n.d.).

- Greenberg, M. M., et al. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society.

- MDPI. (n.d.). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene.

- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.

- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.

- Der Pharma Chemica. (n.d.).

- Ministry of Health and Prevention - United Arab Emirates. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.

- ResearchGate. (2025, August 10).

- Wikipedia. (n.d.). Enone–alkene cycloadditions.

- Chemguide. (n.d.). AMINES AS NUCLEOPHILES.

- PubMed. (n.d.). Identification of novel inhibitors of BCR-ABL tyrosine kinase via virtual screening.

- Beilstein Journals. (n.d.).

- Fiveable. (n.d.).

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.).

- Royal Society of Chemistry. (n.d.). Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2.

- ResearchGate. (n.d.). The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach.

- ResearchGate. (2025, August 10). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

- PubMed Central. (2023, August 4).

- Wikipedia. (n.d.). 2-Bromopyridine.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. angenesci.com [angenesci.com]

- 3. US2326095A - Brominated acrylonitrile and method of preparing the same - Google Patents [patents.google.com]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 11. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of novel inhibitors of BCR-ABL tyrosine kinase via virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. upresins.org [upresins.org]

An In-depth Technical Guide to the Physical Properties of 2-Bromoacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromoacrylonitrile (α-bromoacrylonitrile), a versatile bifunctional molecule. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It consolidates key data including molecular and physical properties, spectral characteristics, solubility, and reactivity. Furthermore, this guide presents a detailed, representative experimental protocol for its synthesis and purification, underpinned by established chemical principles. Safety considerations and potential applications are also discussed to provide a holistic understanding of this important chemical entity.

Introduction

2-Bromoacrylonitrile, with the CAS number 920-34-3, is a halogenated α,β-unsaturated nitrile. Its structure, featuring a vinyl bromide moiety directly attached to a nitrile group, imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis. The electron-withdrawing nature of both the bromine atom and the nitrile group activates the double bond for nucleophilic attack, while the carbon-bromine bond provides a handle for substitution and cross-coupling reactions. This dual reactivity allows for its use as a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide aims to provide a detailed repository of its known physical and chemical characteristics to facilitate its effective and safe use in a laboratory setting.

Molecular and Physical Properties

The fundamental physical properties of 2-bromoacrylonitrile are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂BrN | [2] |

| Molecular Weight | 131.96 g/mol | [2] |

| CAS Number | 920-34-3 | [2] |

| Appearance | Colorless to brown liquid | [3] |

| Density | 1.659 g/cm³ | [2] |

| Boiling Point | 116 °C at 740 Torr (987 mbar) | [2] |

| Refractive Index (n²⁰/D) | 1.482 | [2] |

| Flash Point | 28.9 °C | [2] |

Spectral Data and Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-bromoacrylonitrile is expected to be simple, showing two distinct signals for the two geminal vinylic protons.

-

δ 6.0-6.5 ppm (d, 1H): This signal corresponds to the proton cis to the bromine atom. The geminal coupling constant (²JHH) would be in the range of 1-3 Hz.

-

δ 6.5-7.0 ppm (d, 1H): This signal corresponds to the proton trans to the bromine atom, and it is expected to be further downfield due to the anisotropic effect of the nitrile group. The geminal coupling constant would be the same as for the cis proton.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the molecule.

-

δ 100-110 ppm: This signal is attributed to the carbon atom bearing the bromine (C-Br). The direct attachment to the electronegative bromine atom causes a significant downfield shift.

-

δ 115-120 ppm: This signal corresponds to the nitrile carbon (-C≡N).

-

δ 130-140 ppm: This signal is for the terminal vinylic carbon (=CH₂).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-bromoacrylonitrile will exhibit characteristic absorption bands for its functional groups.

-

~3100 cm⁻¹ (m): C-H stretching of the vinylic protons.

-

~2230-2210 cm⁻¹ (s): C≡N stretching of the nitrile group. This is typically a sharp and strong absorption.[4][5]

-

~1620 cm⁻¹ (m): C=C stretching of the alkene.

-

~600-500 cm⁻¹ (s): C-Br stretching.

Solubility Profile

Based on its polar nature, stemming from the nitrile group and the carbon-bromine bond, 2-bromoacrylonitrile is expected to be soluble in a range of common organic solvents. A systematic solubility study would be beneficial, but a general solubility profile can be inferred.

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly soluble to insoluble | The polar groups may impart some water solubility, but the overall organic character will limit it. |

| Ethanol, Acetone, Acetonitrile | Soluble | These polar aprotic and protic solvents are expected to readily dissolve 2-bromoacrylonitrile. |

| Dichloromethane, Chloroform | Soluble | Halogenated solvents are generally good solvents for other halogenated compounds. |

| Toluene | Soluble | The molecule has sufficient nonpolar character to dissolve in aromatic hydrocarbons. |

| Hexane | Sparingly soluble to insoluble | As a nonpolar solvent, hexane is unlikely to be a good solvent for the polar 2-bromoacrylonitrile. |

This predicted solubility is based on the "like dissolves like" principle.[6]

Synthesis and Purification

A common and effective method for the synthesis of α-bromoacrylonitrile is through the dehydrobromination of 2,3-dibromopropionitrile.[3] This reaction is typically carried out using a non-nucleophilic base.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-bromoacrylonitrile.

Experimental Protocol: Synthesis of 2-Bromoacrylonitrile

Disclaimer: This protocol is a representative procedure and should be carried out by a trained chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,3-Dibromopropionitrile

-

Pyridine (or another tertiary amine like triethylamine)

-

Anhydrous diethyl ether (or another inert solvent)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dibromopropionitrile in anhydrous diethyl ether.

-

Addition of Base: Cool the solution in an ice bath. Slowly add a solution of pyridine in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the pyridinium hydrobromide salt. Wash the filtrate successively with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 2-bromoacrylonitrile.

Chemical Reactivity and Potential Applications

The reactivity of 2-bromoacrylonitrile is dominated by its two functional groups.

Reactivity Profile Diagram

Caption: Key reactivity pathways of 2-bromoacrylonitrile.

Nucleophilic Addition

The electron-withdrawing effects of the bromine and nitrile groups make the β-carbon of the double bond highly electrophilic and susceptible to Michael addition by a variety of nucleophiles, such as amines, thiols, and carbanions.[7] This reactivity is fundamental to its use in the synthesis of more complex molecules.

Nucleophilic Substitution

The carbon atom attached to the bromine is an electrophilic center and can undergo nucleophilic substitution reactions. However, this reactivity can be competitive with the Michael addition.

Polymerization

2-Bromoacrylonitrile is known to polymerize readily, a property that can be both a challenge in its handling and storage and an opportunity for the development of novel polymers.[3] The resulting polymers may have interesting properties due to the presence of both the nitrile and bromo functionalities. It can be used in both homopolymerization and copolymerization with other monomers like butadiene.[3][8]

Safety and Handling

2-Bromoacrylonitrile is a reactive and potentially hazardous chemical. The following safety precautions should be strictly adhered to:

-

GHS Hazard Statements: Based on its structure, it is expected to be flammable, toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be stored under an inert atmosphere and may require the addition of a stabilizer to prevent polymerization.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Bromoacrylonitrile is a valuable and versatile building block in organic synthesis, offering multiple avenues for chemical transformation. This guide has provided a comprehensive overview of its physical properties, predicted spectral characteristics, a representative synthetic protocol, and a discussion of its reactivity and safety considerations. A thorough understanding of these properties is essential for its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and materials science.

References

-

Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Acrylonitrile. Retrieved February 10, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved February 10, 2026, from [Link]

-

Jüstel, P. M., Pignot, C. D., & Ofial, A. R. (2021). Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry, 86(8), 5965–5972. Retrieved from [Link]

- D'Ianni, J. D. (1943). U.S. Patent No. 2,326,095. Washington, DC: U.S. Patent and Trademark Office.

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 10, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 10, 2026, from [Link]

-

Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations: Polymer Spectra. Retrieved February 10, 2026, from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved February 10, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved February 10, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-BROMOACRYLONITRILE. Retrieved February 10, 2026, from [Link]

-

Liu, J., et al. (2021). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesulfonates with Alkenylboronic Acids. Chinese Journal of Chemistry, 39(4), 913-917. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Polymerization of acrylonitrile. Retrieved February 10, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 10, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 10, 2026, from [Link]

- Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University.

-

Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions. Retrieved February 10, 2026, from [Link]

-

University of North Texas. (1975). RELATIVE NUCLEOPHILICITIES OF ANIONS IN ACETONITRILE WHOSE COUNTERION, POTASSIUM, IS COMPLEXED BY 18-CROWN-6. Retrieved February 10, 2026, from [Link]

-

The Essential Chemical Industry. (n.d.). Poly(propenonitrile) (Polyacrylonitrile). Retrieved February 10, 2026, from [Link]

-

ResearchGate. (2025). Polymerization of acrylonitrile. Retrieved February 10, 2026, from [Link]

-

National Institutes of Health. (n.d.). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. Retrieved February 10, 2026, from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved February 10, 2026, from [Link]

-

MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved February 10, 2026, from [Link]

-

Vapourtec. (n.d.). SOLVENT MISCIBILITY CHART. Retrieved February 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromopropionitrile. PubChem. Retrieved February 10, 2026, from [Link]

Sources

- 1. 2-BROMOACRYLONITRILE [myskinrecipes.com]

- 2. Acrylonitrile - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. US2326095A - Brominated acrylonitrile and method of preparing the same - Google Patents [patents.google.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Poly(propenonitrile) (Polyacrylonitrile) [essentialchemicalindustry.org]

Technical Guide: Solubility Profile & Handling of 2-Bromoacrylonitrile

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-Bromoacrylonitrile (CAS 920-34-3).

Executive Summary

2-Bromoacrylonitrile (

Critical Insight: Unlike common solvents, 2-Bromoacrylonitrile lacks a single, universally cited thermodynamic water solubility value in standard compendia. Its solubility behavior is governed by a delicate balance between its polar nitrile group (hydrophilic) and the lipophilic bromine atom. This guide provides the available physicochemical data, inferred solubility ranges based on structural analogs, and—most importantly—a self-validating protocol for researchers to determine exact solubility under their specific assay conditions.

Physicochemical Profile

Understanding the fundamental physical constants is prerequisite to predicting solubility behavior.

| Property | Data Value | Source/Context |

| CAS Number | 920-34-3 | Identity Verification |

| Molecular Formula | MW: 131.96 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 116 °C (at 740 Torr) | Volatile |

| Density | ~1.60 – 1.66 g/mL | Denser than water |

| LogP (Octanol/Water) | 0.81 – 1.42 | Moderately Lipophilic [1, 2] |

| Refractive Index | Purity Indicator | |

| Flash Point | 28.9 °C | Flammable |

| Stability | High Polymerization Risk | Requires inhibition (e.g., hydroquinone) |

Solubility Data Analysis

Solvent Compatibility Matrix

The following data categorizes solvents based on thermodynamic miscibility and chemical stability.

| Solvent Class | Specific Solvent | Solubility Status | Application Notes |

| Chlorinated | Dichloromethane (DCM) | Miscible | Preferred for extraction; minimizes hydrolysis. |

| Chlorinated | Chloroform ( | Miscible | Standard NMR solvent; excellent solubilizer. |

| Polar Aprotic | Acetonitrile (MeCN) | Miscible | Ideal for HPLC mobile phases and nucleophilic substitutions. |

| Polar Aprotic | DMF / DMSO | Miscible | Used for high-temp reactions; difficult to remove. |

| Alcohols | Methanol / Ethanol | Soluble | Caution: Potential for nucleophilic attack (solvolysis) over time. |

| Aqueous | Water | Sparingly Soluble | Est. 10–50 g/L (Inferred*). Use for emulsion polymerization. |

| Hydrocarbons | Hexane / Heptane | Immiscible / Low | Used to precipitate polymers or wash crude product. |

*Note: Water solubility is estimated based on the analog Bromoacetonitrile (50-100 g/L) and Acrylonitrile (~73 g/L), adjusted for the increased lipophilicity of the vinyl-bromide motif.

Partition Coefficient (LogP) Implications

With a LogP range of 0.81 – 1.42 , 2-Bromoacrylonitrile occupies a "Goldilocks" zone for organic synthesis:

-

Extraction: It partitions readily into organic layers (DCM/EtOAc) from aqueous phases.

-

Chromatography: It elutes relatively early in Reverse Phase (C18) HPLC, requiring low organic mobile phase percentages (e.g., 10-30% MeCN) for retention [1].

Experimental Protocols

Self-Validating Solubility Determination Protocol

Objective: Determine the thermodynamic solubility of 2-Bromoacrylonitrile in a specific buffer or solvent system. Safety: Compound is a lachrymator and toxic . All steps must be performed in a fume hood.

Workflow Diagram (DOT):

Figure 1: Step-by-step workflow for determining thermodynamic solubility while monitoring for compound instability.

Step-by-Step Methodology:

-

Preparation: Add excess liquid 2-Bromoacrylonitrile (approx. 100 µL) to 1.0 mL of the target solvent in a sealed glass vial.

-

Equilibration: Shake at 25°C for 24 hours. Critical: Wrap vial in foil to prevent photo-initiated polymerization.

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes.

-

Stabilization: Immediately dilute an aliquot of the supernatant into an acidified mobile phase (e.g., 0.1% Phosphoric Acid in Water/MeCN) to quench potential hydrolysis or polymerization.

-

Quantification: Inject onto HPLC (C18 Column). Calculate concentration against a standard curve prepared in pure Acetonitrile.

Reaction Solvent Selection Logic

Choosing the right solvent is critical to prevent side reactions (polymerization).

Figure 2: Decision tree for selecting reaction solvents to maximize yield and minimize polymerization side-products.

Safety & Handling (Core Directive)

-

Lachrymator: Even trace vapors cause severe eye irritation. Handle only in a functioning fume hood.

-

Skin Absorption: The compound is lipophilic and toxic. Double-gloving (Nitrile + Laminate) is recommended.

-

Disposal: Do not pour down drains. Segregate into halogenated organic waste streams. Reacting with aqueous sodium sulfite/bisulfite can neutralize residual lachrymatory activity before disposal [3].

References

-

SIELC Technologies. (2018). Separation of 2-Bromoacrylonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoacrylonitrile (Compound).[1][2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

- National Research Council (US). (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Bromoacrylonitrile | SIELC Technologies [sielc.com]

- 3. 2-BROMOACRYLONITRILE | 920-34-3 [amp.chemicalbook.com]

- 4. EG-Verzeichnis - ECHA [echa.europa.eu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 2-Bromoacrylonitrile | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

Technical Monograph: 2-Bromoacrylonitrile (CAS 1656-18-4)

Characterization, Synthesis, and Spectroscopic Validation

Executive Summary & Safety Directive

2-Bromoacrylonitrile (

Critical Safety Protocol (Lachrymator/Toxic): This compound is a potent lachrymator and alkylating agent. It possesses high volatility and toxicity comparable to acrylonitrile but with enhanced blistering potential due to the halogen.

-

Engineering Controls: All handling must occur within a certified fume hood with a face velocity

fpm. -

PPE: Double-gloving (Nitrile/Laminate) and full-face respiratory protection are mandatory if outside a closed system.

-

Neutralization: Spills should be treated with aqueous sodium hydroxide to induce hydrolysis and polymerization, mitigating volatility.

Synthesis & Purification Protocol

To ensure the spectroscopic data presented below correlates to a high-purity standard, the following synthesis route is recommended. This method minimizes polymerization side-products which often obscure NMR baselines.

Reaction Pathway: Dehydrobromination of 2,3-dibromopropionitrile.

Step-by-Step Methodology:

-

Precursor Preparation: Acrylonitrile is brominated at

in chloroform to yield 2,3-dibromopropionitrile. -

Elimination: The crude dibromide is treated with anhydrous sodium acetate (base) in glacial acetic acid or a tertiary amine (e.g., triethylamine) in diethyl ether at

.-

Mechanistic Note: The proton at the

-position is acidic due to the electron-withdrawing nitrile; however, elimination of HBr occurs preferentially to restore conjugation.

-

-

Stabilization: The product is distilled under reduced pressure (vacuum distillation is critical to prevent thermal polymerization).

-

Stabilizer Addition: Immediately inhibit the distillate with 50-100 ppm of 4-methoxyphenol (MEHQ) if storing.

Spectroscopic Characterization

The following data sets provide a self-validating framework. The Mass Spectrometry (MS) confirms the elemental composition via isotope patterns, while NMR establishes isomeric purity.

A. Mass Spectrometry (EI-MS)

The definitive identification marker for 2-bromoacrylonitrile is the isotopic abundance of Bromine (

Key Diagnostic Features:

-

Molecular Ion (

): A distinct doublet at m/z 131 and 133 with near-equal intensity (1:1 ratio). This confirms the presence of exactly one bromine atom. -

Base Peak: Loss of the bromine atom yields the acrylo-nitrile cation radical or vinyl cation variants.

Fragmentation Table:

| m/z (amu) | Ion Identity | Interpretation |

|---|

| 131 |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the molecule from saturated impurities (like the starting material 2,3-dibromopropionitrile) by the presence of the conjugated alkene stretch.

Characteristic Bands (Liquid Film):

| Wavenumber (

C. Nuclear Magnetic Resonance (NMR)

The structure

1H NMR (300 MHz,

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 6.35 - 6.45 | Doublet | 1H | ||

| 6.60 - 6.70 | Doublet | 1H |

Self-Validation Logic: If the integral ratio of these two doublets deviates from 1:1, or if a triplet appears ~4.5 ppm, the sample is contaminated with the 2,3-dibromopropionitrile precursor.

13C NMR (75 MHz,

Note: The

Visualized Analytical Workflows

Diagram 1: Fragmentation Logic (MS)

This diagram illustrates the ionization pathway confirming the halogenated structure.

Diagram 2: Structural Validation Decision Tree

A self-validating workflow to determine if the synthesized batch is suitable for use.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15462, 2-Bromoacrylonitrile. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

- Marvel, C. S., & Brace, N. O. (1949).The Dimerization of 2-Bromoacrylonitrile. Journal of the American Chemical Society.

An In-depth Technical Guide to the Safe Handling of 2-Bromoacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed firsthand the critical importance of rigorous safety protocols in the laboratory. The responsible handling of reactive chemical intermediates is not merely a matter of regulatory compliance; it is the bedrock of scientific integrity and the protector of our most valuable asset—the researcher. This guide is born from a deep understanding of the potential hazards inherent in our work and a commitment to fostering a culture of safety and excellence. 2-Bromoacrylonitrile, a versatile yet hazardous compound, demands our utmost respect and a thorough comprehension of its properties. This document is designed to be a living resource, a synthesis of technical data and field-proven insights, to empower you to work confidently and safely. Let us proceed with the diligence and precision that our scientific pursuits deserve.

Section 1: Understanding the Hazard Profile of 2-Bromoacrylonitrile

2-Bromoacrylonitrile (CAS No. 920-34-3) is a halogenated nitrile that, while valuable in organic synthesis, presents a significant hazard profile that necessitates stringent safety measures. Its dual functionality, possessing both a reactive bromine atom and a nitrile group, makes it a useful building block but also contributes to its toxicity and reactivity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a substance is the first line of defense in ensuring its safe handling.

| Property | Value | Source |

| CAS Number | 920-34-3 | N/A |

| Molecular Formula | C₃H₂BrN | N/A |

| Molecular Weight | 131.96 g/mol | N/A |

| Appearance | Likely a liquid (based on related compounds) | N/A |

| Boiling Point | 48-54 °C at 150 mbar | N/A |

| Flash Point | 42 °C | N/A |

| Density | 1.595 g/mL at 25 °C | N/A |

GHS Classification and Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the hazards associated with 2-Bromoacrylonitrile.

According to available data, 2-Bromoacrylonitrile is classified as:

-

Flammable liquid and vapor (H226) : This indicates that the substance can ignite at moderate temperatures.

-

Harmful if swallowed (H302) : Ingestion of this chemical can lead to significant adverse health effects.

-

Causes severe skin burns and eye damage (H314) : Direct contact can cause serious and potentially irreversible damage to the skin and eyes.

These classifications underscore the critical need for appropriate personal protective equipment and careful handling procedures to prevent ignition and exposure.

Section 2: Prudent Practices for Handling and Storage

The following protocols are designed to mitigate the risks associated with the handling and storage of 2-Bromoacrylonitrile. These are not merely suggestions but are to be considered mandatory operational standards.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through the implementation of robust engineering controls.

-

Fume Hood: All work with 2-Bromoacrylonitrile must be conducted in a properly functioning chemical fume hood. The fume hood sash should be kept as low as possible to maximize containment.

-

Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of flammable or toxic vapors.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and consistent use of appropriate PPE is non-negotiable when working with 2-Bromoacrylonitrile.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. It is crucial to check the glove manufacturer's compatibility chart for breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A flame-resistant lab coat is required. Additional protective clothing, such as an apron or coveralls, may be necessary depending on the scale of the work.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Storage Requirements

Proper storage is critical to prevent accidents and maintain the integrity of the chemical.

-

Flammables Cabinet: Store 2-Bromoacrylonitrile in a designated and clearly labeled flammables storage cabinet.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and amines. Contact with these substances can lead to vigorous and potentially explosive reactions.

-

Container Integrity: Ensure containers are tightly sealed and in good condition to prevent leaks.

Section 3: Emergency Procedures: Preparedness and Response

In the event of an emergency, a calm, informed, and swift response is paramount. All laboratory personnel should be familiar with these procedures.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire Fighting Measures

Given its flammability, a clear fire response plan is essential.

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

A prompt and proper response to a spill is crucial to prevent exposure and environmental contamination.

-

Small Spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the absorbed material into a sealed container for proper disposal.

-

Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Section 4: Chemical Reactivity and Decomposition

Understanding the reactivity of 2-Bromoacrylonitrile is key to preventing hazardous reactions.

Incompatible Materials

As previously mentioned, avoid contact with:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Amines

Hazardous Decomposition Products

Thermal decomposition of 2-Bromoacrylonitrile can produce toxic and flammable gases, including:

-

Hydrogen cyanide

-

Hydrogen bromide

-

Oxides of nitrogen

-

Carbon monoxide and carbon dioxide

Section 5: Analytical Methods for Detection and Quantification

For research and quality control purposes, reliable analytical methods are necessary.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be utilized for the analysis of 2-Bromoacrylonitrile. A C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a suitable starting point.

Section 6: Waste Disposal

All waste containing 2-Bromoacrylonitrile must be treated as hazardous waste.

-

Waste Collection: Collect all waste in clearly labeled, sealed containers.

-

Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance.

References

Part 1: Chemical Architecture & Electronic Profile

2-Bromoacrylonitrile Reactivity Profile: A Technical Guide

Executive Summary 2-Bromoacrylonitrile (2-BAN) represents a high-energy electrophilic scaffold utilized primarily as a "masked" ketene equivalent in cycloaddition chemistry and, increasingly, as a potent covalent warhead in targeted protein degradation and inhibition. Unlike standard acrylamides that function via simple Michael addition, 2-BAN operates through a distinct addition-elimination mechanism when reacting with soft nucleophiles (thiols), resulting in a stable vinyl sulfide adduct. This guide details its electronic architecture, kinetic profile with biological thiols, and synthetic utility, providing researchers with a validated roadmap for its application.

The reactivity of 2-BAN is defined by the synergistic electron-withdrawing effects of the nitrile group (-CN) and the bromine atom (-Br) on the vinylic system.

| Property | Value/Description | Implication |

| Structure | High electron deficiency at | |

| LUMO Energy | Low | Highly reactive toward nucleophiles (soft/hard) and dienes. |

| Dipole Moment | ~2.9 D | Strong alignment in polar transition states. |

| Leaving Group | Bromide ( | Enables substitution pathways not available to simple acrylamides. |

Mechanistic Distinction:

-

Acrylamide: Irreversible Michael addition (

). Product is saturated. -

2-Bromoacrylonitrile: Vinylic Nucleophilic Substitution (

). Product retains unsaturation (Vinyl Sulfide).

Part 2: The Warhead Profile (Drug Development)

For drug discovery professionals, 2-BAN serves as a "suicide" warhead targeting non-catalytic cysteine residues. Its mechanism is critical for covalent inhibitor design: it does not merely "cap" the cysteine but transforms it into a cyano-vinyl thioether, which is electronically distinct and sterically compact.

Mechanism of Action: Cysteine Modification

The reaction proceeds via a rapid Michael addition of the thiolate (

Figure 1: The Addition-Elimination mechanism of 2-bromoacrylonitrile with cysteine thiols.

Kinetic Considerations:

-

Reactivity: 2-BAN is significantly more electrophilic than acrylamide due to the inductive effect of the

-halogen. -

Stability: The resulting 3-(cysteinyl)acrylonitrile adduct is highly stable and resistant to metabolic hydrolysis, unlike some thioesters or reversible Michael adducts.

Part 3: Synthetic Versatility (The Ketene Equivalent)

In organic synthesis, 2-BAN is the reagent of choice for introducing a ketene moiety into a ring system via Diels-Alder cycloaddition. Since ketene itself (

Workflow:

-

Cycloaddition: 2-BAN reacts with a diene (e.g., cyclopentadiene, furan) to form an

-bromo-nitrile adduct. -

Hydrolysis: Treatment with base (KOH/DMSO) unmasks the ketone functionality.

Protocol A: Diels-Alder Synthesis (Ketene Equivalent Route)

Target: Bicyclo[2.2.1]hept-5-en-2-one (from Cyclopentadiene)

Reagents:

-

Freshly cracked Cyclopentadiene (1.0 eq)

-

2-Bromoacrylonitrile (1.2 eq)

-

Solvent: Toluene or Benzene (optional, reaction is often neat)

-

Hydrolysis: KOH, DMSO, Water

Step-by-Step Methodology:

-

Preparation: Crack dicyclopentadiene at 180°C to obtain monomeric cyclopentadiene. Store at -78°C if not using immediately.

-

Cycloaddition:

-

In a sealed tube or round-bottom flask with a reflux condenser, mix cyclopentadiene (6.6 g, 0.1 mol) and 2-bromoacrylonitrile (15.8 g, 0.12 mol).

-

Caution: Reaction is exothermic. Cool in an ice bath initially if scale is >10g.

-

Stir at room temperature for 12 hours. (TLC monitoring: disappearance of diene).

-

Purification: Distill the crude mixture under reduced pressure to yield the isomeric mixture of 2-bromo-bicyclo[2.2.1]hept-5-ene-2-carbonitrile.

-

-

Unmasking (Hydrolysis):

-

Dissolve the adduct (10 g) in DMSO (50 mL).

-

Add a solution of KOH (2.5 eq) in water (10 mL) dropwise at 0°C.

-

Stir at room temperature for 15 hours.

-

Workup: Pour into ice water, extract with ether, dry over

, and concentrate. -

Result: Bicyclo[2.2.1]hept-5-en-2-one.

-

Part 4: Experimental Protocols for Bio-Reactivity

Protocol B: Cysteine Reactivity Assay (Kinetic Profiling)

This protocol quantifies the electrophilicity of 2-BAN relative to standard warheads.

Materials:

-

N-Acetylcysteine (NAC) or Glutathione (GSH) (10 mM stock in PBS).

-

2-Bromoacrylonitrile (10 mM stock in DMSO).

-

Internal Standard: 1-Naphthoic acid.

-

Buffer: PBS, pH 7.4.

Procedure:

-

Incubation: Prepare a reaction mixture containing 500

M thiol and 50 -

Monitoring: Inject aliquots into HPLC-UV (254 nm) at t = 0, 5, 10, 30, and 60 minutes.

-

Analysis: Monitor the depletion of the 2-BAN peak and the appearance of the vinyl sulfide adduct.

-

Calculation: Plot

vs. time to determine

Part 5: Safety & Handling (Critical)

2-Bromoacrylonitrile is a potent lachrymator and vesicant.

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are required. Standard latex is permeable.

-

Emergency: In case of skin contact, do not use water immediately if liquid is present; absorb with dry cloth, then wash with copious soap and water. Treat as a cyanide-releasing agent potential.

References

-

Diels-Alder Reactivity & Ketene Equivalents

- Title: "Masked Ketenes as Dienophiles in the Diels–Alder Reaction"

- Source: ConnectSci

-

URL:[Link]

-

Cysteine Reactivity & Mechanism

-

Thiol-Ene / Thiol-Ynone Chemistry (Mechanistic Analogues)

- Title: "Thiol-thiol cross-clicking using bromo-ynone reagents"

- Source: Nature Communic

-

URL:[Link]

- Safety Data: Title: "Bromoacetonitrile - Safety D

Sources

2-Bromoacrylonitrile: From Polymer Precursor to High-Value Medicinal Synthon

Topic: Discovery and History of 2-Bromoacrylonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromoacrylonitrile (2-BAN) represents a critical intersection between classical organic synthesis and modern medicinal chemistry. Originally investigated in the early 20th century as a monomer for modifying the properties of synthetic rubbers, it has evolved into a potent "linchpin" reagent. Its unique electronic structure—featuring both a nitrile electron-withdrawing group and a bromine leaving group on a vinylic scaffold—makes it an exceptional dienophile and Michael acceptor. This guide details its historical emergence, synthetic evolution, and its contemporary role in constructing complex heterocyclic pharmacophores.

Part 1: Historical Genesis & Discovery[1][2]

The Polymer Era Context (1930s–1940s)